

# Application Notes and Protocols: BAY 1003803 in 3D Human Skin Equivalent Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598

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These application notes provide a comprehensive guide for the utilization of **BAY 1003803**, a potent non-steroidal glucocorticoid receptor (GR) agonist, in 3D human skin equivalent models. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for evaluating the anti-inflammatory efficacy and safety of topical **BAY 1003803** formulations.

## Application Notes

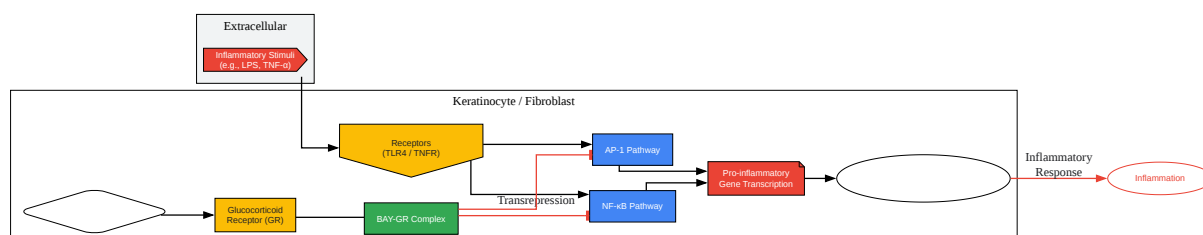
**BAY 1003803** is a novel clinical candidate developed for the topical treatment of inflammatory skin diseases such as psoriasis and severe atopic dermatitis.<sup>[1][2][3][4]</sup> Its mechanism of action involves the modulation of the glucocorticoid receptor, a key regulator of inflammatory responses.<sup>[1][5][6]</sup> Specifically, **BAY 1003803** functions as a selective glucocorticoid receptor agonist (SEGRA), exhibiting strong anti-inflammatory activity.<sup>[1]</sup> This activity is primarily mediated through the transrepression of pro-inflammatory genes, with less activity on the GR transactivation pathway that is often associated with undesirable side effects.<sup>[6]</sup>

3D human skin equivalent models, which closely mimic the structure and function of human skin, offer a physiologically relevant in vitro platform for testing the efficacy and safety of topical dermatological drugs like **BAY 1003803**. These models are constructed from human-derived keratinocytes and fibroblasts, forming a stratified epidermis and a dermal component, respectively. They provide a valuable tool for pre-clinical assessment, reducing the reliance on animal testing.

The application of **BAY 1003803** in these models allows for the quantitative analysis of its anti-inflammatory effects, including the reduction of pro-inflammatory cytokines and modulation of inflammatory signaling pathways. Furthermore, these models can be used to assess the compound's impact on skin barrier function and potential for irritation.

## Hypothetical Anti-Inflammatory Signaling Pathway of BAY 1003803

The following diagram illustrates the proposed mechanism of action for **BAY 1003803** in downregulating inflammatory responses in skin cells.



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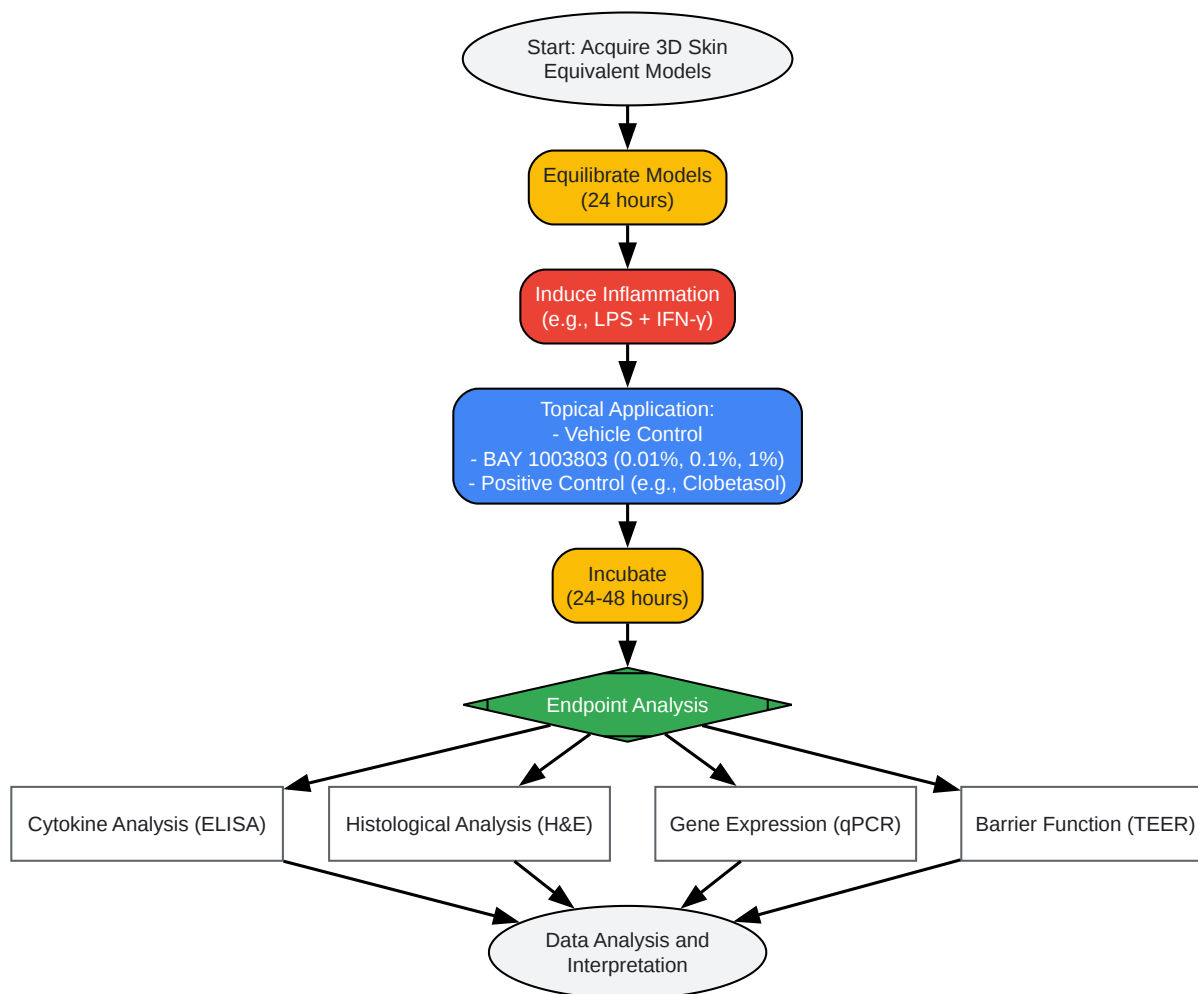
Proposed anti-inflammatory signaling pathway of **BAY 1003803**.

## Experimental Protocols

This section details the protocols for evaluating the anti-inflammatory effects of a topical **BAY 1003803** formulation using a commercially available full-thickness 3D human skin equivalent model.

## Experimental Workflow

The overall experimental workflow is depicted in the following diagram.



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Workflow for evaluating **BAY 1003803** in 3D skin models.

## Materials

- Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™, MatTek)
- Assay medium provided by the model manufacturer
- Inflammatory stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
- **BAY 1003803**
- Vehicle control (e.g., ointment or cream base)
- Positive control: Clobetasol propionate (0.05%)
- Phosphate-buffered saline (PBS)
- ELISA kits for human IL-6, IL-8, and TNF-α
- Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
- RNA extraction kit and qPCR reagents
- Trans-epithelial electrical resistance (TEER) measurement system

## Protocol

- **Model Equilibration:** Upon receipt, equilibrate the 3D skin models in the provided assay medium for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Inflammation Induction:**
  - Prepare a cocktail of LPS (1 µg/mL) and IFN-γ (10 ng/mL) in the assay medium.
  - Replace the medium of the skin models with the inflammation-inducing medium.
  - Incubate for 24 hours to establish an inflammatory state.
- **Topical Treatment Application:**
  - Prepare different concentrations of **BAY 1003803** (e.g., 0.01%, 0.1%, 1% w/w) in the vehicle base.

- Apply a defined amount (e.g., 10 µL) of the vehicle control, **BAY 1003803** formulations, and the positive control to the surface of the inflamed skin models.
- Include a non-inflamed, untreated control group.
- Incubation: Incubate the treated models for 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.
- Endpoint Analysis:
  - Cytokine Analysis:
    - Collect the culture medium from each well.
    - Measure the concentration of IL-6, IL-8, and TNF-α using specific ELISA kits according to the manufacturer's instructions.
  - Histological Analysis:
    - Fix the tissue models in 10% neutral buffered formalin.
    - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
    - Evaluate for changes in tissue morphology, including epidermal thickness and immune cell infiltration.
  - Gene Expression Analysis:
    - Harvest the tissue models and extract total RNA.
    - Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of pro-inflammatory genes (e.g., IL6, IL8, TNF).
  - Barrier Function Assessment:
    - Measure the TEER of the tissue models before and after treatment to assess the impact on skin barrier integrity.

## Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of **BAY 1003803** on Pro-inflammatory Cytokine Secretion

Treatment Group	IL-6 (pg/mL)	IL-8 (pg/mL)	TNF- $\alpha$ (pg/mL)
Untreated Control	50 $\pm$ 8	150 $\pm$ 25	20 $\pm$ 5
Inflamed + Vehicle	1200 $\pm$ 150	3500 $\pm$ 400	800 $\pm$ 90
Inflamed + BAY 1003803 (0.01%)	850 $\pm$ 110	2400 $\pm$ 300	550 $\pm$ 60
Inflamed + BAY 1003803 (0.1%)	400 $\pm$ 50	1200 $\pm$ 150	250 $\pm$ 30
Inflamed + BAY 1003803 (1%)	150 $\pm$ 20	500 $\pm$ 60	80 $\pm$ 10
Inflamed + Clobetasol (0.05%)	120 $\pm$ 15	450 $\pm$ 50	70 $\pm$ 8

Data are presented as mean  $\pm$  standard deviation.

Table 2: Effect of **BAY 1003803** on Pro-inflammatory Gene Expression (Fold Change vs. Untreated Control)

Treatment Group	IL6 Gene Expression	IL8 Gene Expression	TNF Gene Expression
Inflamed + Vehicle	25.0 $\pm$ 3.0	22.0 $\pm$ 2.5	18.0 $\pm$ 2.0
Inflamed + BAY 1003803 (0.1%)	8.0 $\pm$ 1.0	7.5 $\pm$ 0.9	6.0 $\pm$ 0.7
Inflamed + BAY 1003803 (1%)	2.5 $\pm$ 0.4	3.0 $\pm$ 0.5	2.0 $\pm$ 0.3
Inflamed + Clobetasol (0.05%)	2.0 $\pm$ 0.3	2.5 $\pm$ 0.4	1.8 $\pm$ 0.2

Data are presented as mean fold change  $\pm$  standard deviation.

Table 3: Effect of **BAY 1003803** on Skin Barrier Function (TEER in  $\Omega \cdot \text{cm}^2$ )

Treatment Group	Before Treatment	After 24h Treatment
Untreated Control	1200 $\pm$ 100	1180 $\pm$ 90
Inflamed + Vehicle	650 $\pm$ 70	630 $\pm$ 65
Inflamed + BAY 1003803 (1%)	660 $\pm$ 75	950 $\pm$ 80
Inflamed + Clobetasol (0.05%)	640 $\pm$ 70	980 $\pm$ 85

Data are presented as mean  $\pm$  standard deviation.

These application notes provide a framework for the investigation of **BAY 1003803** in 3D human skin equivalent models. The detailed protocols and expected data formats are intended to guide researchers in designing and executing robust pre-clinical studies to evaluate the therapeutic potential of this novel anti-inflammatory compound.

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